molecular formula C16H9Br B033193 1-Bromopyrene CAS No. 1714-29-0

1-Bromopyrene

Cat. No. B033193
CAS RN: 1714-29-0
M. Wt: 281.15 g/mol
InChI Key: HYGLETVERPVXOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Bromopyrene can be synthesized through various chemical reactions, including the bromination of pyrene. A significant synthesis approach involves the reaction of 1-bromopyrene with acetic anhydride in the presence of aluminium chloride, leading to ipso-substituted compounds such as 1-acetylpyrene, alongside the expected 6-acetyl- and 8-acetyl-1-bromopyrene. Another method for synthesizing bromo-group-substituted oligopyrene films involves the electrochemical synthesis by direct anodic oxidation of 1-bromopyrene in specific electrolytes, highlighting the versatility in synthetic approaches for 1-bromopyrene derivatives (Minabe et al., 1989) (Wang et al., 2012).

Molecular Structure Analysis

The molecular structure of 1-Bromopyrene is characterized by its planarity and fused aromatic rings. The molecule is almost perfectly planar, with a slight deviation observed in the ring carbon atoms. This planarity is crucial for the molecule's interactions and chemical reactivity, particularly in π-π interactions, which influence its packing in the solid state (Taylor, Raithby, & Teat, 2006).

Chemical Reactions and Properties

1-Bromopyrene undergoes various chemical reactions, including bromination and functionalization. The bromination mechanism of pyrene derivatives, facilitated by catalysts like iron(III) bromide, leads to mono-, di-, tri-, and tetra-bromopyrenes, depending on the conditions. These reactions illustrate the reactivity of 1-Bromopyrene and its potential for further chemical modifications (Feng et al., 2015).

Physical Properties Analysis

The physical properties of 1-Bromopyrene, such as its planarity and intermolecular interactions, significantly affect its solid-state packing. The molecule exhibits a herringbone packing motif, which is a result of π-π interactions between adjacent molecules. These interactions and the resultant molecular arrangement have implications for the compound's physical state and stability (Taylor, Raithby, & Teat, 2006).

Chemical Properties Analysis

1-Bromopyrene's chemical properties are influenced by its aromatic structure and the presence of the bromine atom. It participates in electrophilic aromatic substitution reactions, where the bromine atom can be replaced with other functional groups, allowing for the synthesis of a wide range of derivatives. This reactivity makes 1-Bromopyrene a valuable intermediate in organic synthesis (Saikia, Borah, & Phukan, 2016).

Scientific Research Applications

Catalysis and Synthesis

  • Feng et al. (2015) explored the bromination mechanism of 2-tert-butylpyrene, yielding mono-, di-, tri-, and tetra-bromopyrenes. They utilized iron(III) bromide catalysis and demonstrated the significance of FeBr3 in lowering activation energy and reducing steric hindrance. This process is instrumental in synthesizing aryl-functionalized pyrene derivatives with varied applications in organic synthesis and material science (Feng et al., 2015).

Electrosynthesis and Photophysical Properties

  • Wang et al. (2012) reported the electrochemical synthesis of bromo-group-substituted oligopyrene films from 1-bromopyrene. These films exhibit blue light emission and have applications in optoelectronic materials, DNA fluorescence probes, and electrochemical sensors (Wang et al., 2012).

Structural Analysis and Molecular Interactions

  • Taylor et al. (2006) studied the structural properties of 1-bromopyrene, focusing on its planar configuration and π-π interactions. Such molecular insights are crucial in materials science and molecular engineering (Taylor et al., 2006).

Fluorescent Probes and Detection Applications

  • Kovalev et al. (2014) utilized 1-bromopyrene in the synthesis of fluorescent probes for detecting terpene trilactones in Ginkgo biloba leaves extract. This highlights its application in analytical chemistry and bioassays (Kovalev et al., 2014).

Electronic Property Tuning

  • Sharif et al. (2011) discussed the conversion of 1-bromopyrene into various substituted styrenes, studying their electronic properties and their potential in electronic and photonic applications (Sharif et al., 2011).

Organic Electronics and Light Emitting Devices

  • Salunke et al. (2016) transformed 1,3,6,8-tetrabromopyrene into electroluminescent semiconductors for OLED devices. This demonstrates its utility in developing new classes of organic semiconducting materials (Salunke et al., 2016).

Safety And Hazards

1-Bromopyrene causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The strategic functionalization of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalization strategies . By elucidating efficient synthetic methodologies and reaction conditions, future research can contribute to advancing the synthesis and functionalization strategies of pyrene derivatives .

properties

IUPAC Name

1-bromopyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGLETVERPVXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169077
Record name 1-Bromopyrene
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Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light yellow crystals; [Alfa Aesar MSDS]
Record name 1-Bromopyrene
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Product Name

1-Bromopyrene

CAS RN

1714-29-0
Record name 1-Bromopyrene
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Record name 1-Bromopyrene
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Record name 1-Bromopyrene
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Synthesis routes and methods I

Procedure details

Another photoconductor material used was bromopyrene resin. This product is obtained by condensation of 3-bromopyrene, melting point 94° to 95° C. (Organic Synthesis, Vol. 48 (1968), page 30) with formaldehyde in glacial acetic acid.
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Synthesis routes and methods II

Procedure details

Pyrene (2 g, 9.9 mmol), NBS (1.78 g, 10 mmol) were dissolved in 20 mL of CHCl3 under dry nitrogen topped with a reflux condenser. The reaction was stirred at 65° C. and monitored by GC-MS until complete. After evaporation of the solvent the crude product was further purified by chromatography on silica gel using 20:1 petroleum ether 60-80: EtOAc as eluent to afford a yellow solid (2 gr, 72%). 1H-NMR (500 MHz, CD2Cl2): δ 8.02-8.11 (m, 4H), 8.17-8.24 (m, 4H), 8.41 (d, J=9.2 Hz, 1H). 13C-NMR (125 MHz, CD2Cl2): δ 120.2, 124.4, 125.4, 126.1, 126.2, 126.3, 127.1, 127.6, 128.2, 129.5, 130.0, 130.5, 131.1, 131.2, 131.4, 131.7. EI-MS: m/z M+ Calculated 280.0, found 280.0.
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1.78 g
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20 mL
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Yield
72%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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